molecular formula C31H44K2O18S2 B1220096 Dipotassium carboxyatractyloside CAS No. 35988-26-2

Dipotassium carboxyatractyloside

Cat. No.: B1220096
CAS No.: 35988-26-2
M. Wt: 847 g/mol
InChI Key: FPJGZZYAZUKPAD-NBKMCPERSA-L
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Description

Dipotassium carboxyatractyloside, also known as this compound, is a useful research compound. Its molecular formula is C31H44K2O18S2 and its molecular weight is 847 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mitochondrial Function Studies

Dipotassium carboxyatractyloside is primarily utilized to investigate mitochondrial function, particularly in studies related to energy metabolism. It inhibits the transport of ADP and ATP across the mitochondrial inner membrane, thus affecting ATP synthesis and respiration rates.

  • Case Study: Mitochondrial Uncoupling
    In a study examining brown-fat mitochondria, carboxyatractyloside was used to assess its effects on fatty-acid-induced uncoupling. The results indicated that while carboxyatractyloside inhibited respiration in UCP1 knockout mice, it had minimal effects in liver mitochondria, highlighting its specificity towards brown-fat mitochondria where uncoupling protein 1 is active .

Toxicity Studies

The toxicity of this compound has been well-documented, primarily due to its role as an inhibitor of mitochondrial ADP/ATP carriers. This property makes it a valuable tool for studying mitochondrial dysfunction and related pathologies.

  • Case Study: Cytotoxicity Mechanisms
    Research has demonstrated that exposure to this compound leads to decreased ATP production and increased reactive oxygen species (ROS) levels in C2C12 myoblasts. This suggests a mechanism of cytotoxicity linked to mitochondrial dysfunction, which could have implications for understanding muscle-related diseases .

Drug Development

This compound's ability to inhibit mitochondrial transport mechanisms positions it as a potential candidate in drug development, particularly for conditions related to obesity and metabolic disorders.

  • Research Insight
    Studies have explored the off-target effects of various compounds that inhibit ANT, including this compound. These investigations are crucial for developing safer therapeutic agents that minimize mitochondrial toxicity while targeting specific pathways involved in obesity and metabolic syndromes .

Biochemical Assays

This compound is also employed in biochemical assays aimed at quantifying the activity of ANT and understanding its role in cellular metabolism.

  • Methodological Advances
    A validated method for quantifying atractyloside and carboxyatractyloside in biological samples has been developed using high-performance liquid chromatography (HPLC). This technique facilitates the assessment of these compounds' concentrations in blood and urine, enhancing our understanding of their pharmacokinetics and dynamics .

Data Summary Table

Application AreaKey FindingsReferences
Mitochondrial FunctionInhibits ADP/ATP transport; affects respiration
Toxicity StudiesInduces cytotoxicity via ROS generation
Drug DevelopmentPotential use in obesity treatment
Biochemical AssaysHPLC method for quantifying compound levels

Properties

CAS No.

35988-26-2

Molecular Formula

C31H44K2O18S2

Molecular Weight

847 g/mol

IUPAC Name

dipotassium;(1S,9R,13R,15R)-15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate

InChI

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17?,18?,19?,20?,22?,23?,24?,25-,26?,29-,30+;;/m1../s1

InChI Key

FPJGZZYAZUKPAD-NBKMCPERSA-L

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+]

Isomeric SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2C[C@@]3(C4CC[C@@H]5C[C@]4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])[C@@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+]

Key on ui other cas no.

33286-30-5

Synonyms

carboxyatractylate
carboxyatractyloside
dipotassium carboxyatractyloside
gummiferin
kaur-16-ene-18,19-dioic acid, 15-hydroxy-2-((2-o-(3-methyl-1-oxobutyl)-3,4-di-o-sulfo-beta-D-glucopyranosyl)oxy)-, dipotassium salt, (2beta,15alpha)-
potassium carboxyatractyloside

Origin of Product

United States

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